molecular formula C9H7NO2S B13197720 4-Hydroxy-1-benzothiophene-2-carboxamide

4-Hydroxy-1-benzothiophene-2-carboxamide

Cat. No.: B13197720
M. Wt: 193.22 g/mol
InChI Key: DMTXDNKJXXVDPM-UHFFFAOYSA-N
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Description

4-Hydroxy-1-benzothiophene-2-carboxamide is a chemical compound with the molecular formula C9H7NO2S. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-benzothiophene-2-carboxamide typically involves the cyclization of appropriate precursors. One common method is the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, which generates 3-hydroxy-2-thiophene carboxylic derivatives . Another approach involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) for direct coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-oxo-1-benzothiophene-2-carboxamide, while reduction of the carboxamide group can produce 4-hydroxy-1-benzothiophene-2-amine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit amyloid beta aggregation by binding to specific sites on the amyloid beta peptide, thereby preventing its fibrillogenesis . This interaction is crucial for its potential neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-1-benzothiophene-2-carboxamide is unique due to its specific hydroxyl and carboxamide functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate amyloid beta aggregation sets it apart from other similar compounds .

Properties

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

4-hydroxy-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C9H7NO2S/c10-9(12)8-4-5-6(11)2-1-3-7(5)13-8/h1-4,11H,(H2,10,12)

InChI Key

DMTXDNKJXXVDPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(SC2=C1)C(=O)N)O

Origin of Product

United States

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